molecular formula C14H19BrN2O2 B11797197 tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11797197
M. Wt: 327.22 g/mol
InChI Key: HSZQRNYMKFGDNN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a pyrrolidine ring

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-9-5-7-11(17)10-6-4-8-16-12(10)15/h4,6,8,11H,5,7,9H2,1-3H3

InChI Key

HSZQRNYMKFGDNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromopyridine Moiety: This step involves the bromination of a pyridine derivative, followed by coupling with the pyrrolidine ring.

    Addition of the tert-Butyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to its potential effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride
  • tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the specific position of the bromine atom on the pyridine ring and the presence of the tert-butyl group

Biological Activity

tert-Butyl 2-(2-bromopyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromopyridine moiety, which is known to influence various biological interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉BrN₂O₂
  • Molecular Weight : 327.22 g/mol
  • CAS Number : 179120-81-1

Structure

The structure of the compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a bromopyridine group at the 2-position.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of various pyrrolidine derivatives, including those similar to this compound, on different cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
tert-Butyl 3-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylateMCF-715.0
DoxorubicinHeLa0.5
DoxorubicinMCF-70.8

Table 1: Cytotoxicity of pyrrolidine derivatives against cancer cell lines.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins.
  • Targeting Specific Kinases : Some pyrrolidine derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity against various pathogens. The bromopyridine group is known to enhance the interaction with bacterial membranes.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Control (Ampicillin)20

Table 2: Antimicrobial activity of this compound.

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